VP-14637
Overview
Description
VP-14637, also known as MDT-637, is a small molecule inhibitor of Respiratory Syncytial Virus (RSV) that demonstrates antiviral activity . It was developed as an inhibitor of RSV, which is the leading cause of respiratory tract infections in humans . It has been investigated for the treatment of drug safety .
Molecular Structure Analysis
The molecular weight of VP-14637 is 510.51 . The structure of VP-14637 includes a bis-tetrazole-benzhydrylphenol derivative .Chemical Reactions Analysis
VP-14637 does not block RSV adsorption but inhibits RSV-induced cell-cell fusion and binds specifically to RSV-infected cells . It is capable of specifically interacting with the RSV fusion protein expressed by a T7 vaccinia virus system .Physical And Chemical Properties Analysis
VP-14637 has a molecular weight of 510.518 and a chemical formula of C25H22N10O3 . The elemental analysis shows that it contains C, 58.82; H, 4.34; N, 27.44; O, 9.40 .Scientific Research Applications
VP-14637 as a Potential Treatment for RSV Infection : VP-14637 has been identified as a leading compound in a series of low molecular weight inhibitors aimed at combating RSV infection. It has undergone Phase I trials to assess its safety and pharmacokinetics in healthy human volunteers. VP-14637 has demonstrated significant activity against pneumoviruses, particularly as an inhibitor of RSV viral fusion activity (J. McKimm-Breschkin, 2000).
Mechanism of Action : Research indicates that VP-14637, along with another small-molecule inhibitor JNJ-2408068, inhibits RSV fusion. Both compounds have been shown to exhibit potent antiviral activity and interfere with RSV-mediated cell fusion. Drug-resistant RSV variants developed in vitro showed cross-resistance to both inhibitors, with mutations in the viral F protein significantly impacting the binding and inhibitory action of VP-14637 (J. Douglas et al., 2005).
Binding and Resistance Patterns : Further studies on VP-14637 reveal that it does not block RSV adsorption but inhibits RSV-induced cell-cell fusion and binds specifically to RSV-infected cells. Resistance mutations in the RSV F protein, especially in the heptad repeat 2 (HR2) and the intervening domain between HR1 and HR2, were identified in VP-14637 resistant strains. These findings suggest a novel mechanism of RSV inhibition involving an interaction between VP-14637 and a transient conformation of the RSV F protein (J. Douglas et al., 2003).
properties
IUPAC Name |
2-[[2-hydroxy-5-[(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(5-methyltetrazol-1-yl)iminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N10O3/c1-15-28-30-32-34(15)26-13-17-3-9-23(37)21(11-17)25(19-5-7-20(36)8-6-19)22-12-18(4-10-24(22)38)14-27-35-16(2)29-31-33-35/h3-14,25,36-38H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUJRJMLDHEMRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1N=CC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C=NN5C(=NN=N5)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135565536 | |
CAS RN |
235106-62-4 | |
Record name | VP-14637 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0235106624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VP-14637 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCW4G0O030 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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